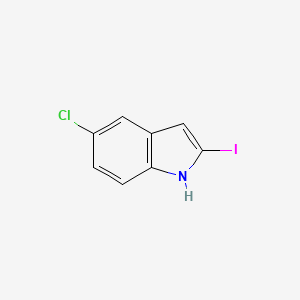![molecular formula C12H22N2O3 B3027847 Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate CAS No. 1415562-38-7](/img/structure/B3027847.png)
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
Vue d'ensemble
Description
The compound tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate is a bifunctional molecule that serves as a versatile intermediate for chemical synthesis. It is structurally characterized by the presence of an azetidine and a cyclobutane ring, which provides a chemical scaffold that is complementary to piperidine ring systems, commonly found in many biologically active compounds .
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through two efficient and scalable routes, highlighting the potential for large-scale production of such spirocyclic intermediates . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was synthesized using an innovative approach starting from a commercially available chiral lactone, which included an epimerization/hydrolysis step to avoid tedious purification, yielding the final product in 43% yield over nine chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure can be inferred to contain a spirocyclic framework based on the related compounds mentioned. The spirocyclic framework is a key feature that influences the reactivity and potential applications of these molecules in further chemical transformations .
Chemical Reactions Analysis
The reactivity of related spirocyclic compounds has been explored in various chemical reactions. For example, tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI)-promoted free radical cyclization of α-imino-N-arylamides and α-azido-N-arylamides has been used to generate azaspirocyclohexadienones under an oxygen atmosphere . Additionally, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, demonstrating the reactivity of the spirocyclic ketone with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of spirocyclic compounds are generally influenced by their rigid structures, which can affect their solubility, boiling and melting points, and stability. The presence of tert-butyl groups typically increases steric bulk, which can influence the reactivity and physical properties of the molecule .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate serves as a bifunctional compound useful in synthesizing novel compounds with chemical spaces complementary to piperidine ring systems. Efficient and scalable synthetic routes to this compound provide a convenient entry point for selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009). Another study demonstrates the preparation of related compounds through a series of reactions, highlighting the compound's utility in forming biologically active derivatives (Wu, 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, the synthesis of tert-butyl derivatives such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, using enantioselective syntheses, is crucial for developing potent β-secretase inhibitors (Ghosh et al., 2017). Additionally, tert-butyl (S)-4-methyleneprolinate, a derivative of this compound, is key in synthesizing antiviral ledipasvir (López et al., 2020).
Exploration in Organic Synthesis
In organic synthesis, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal reveals pathways for synthesizing potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012). The study of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), exemplifies the compound's role in synthesizing targeted therapeutic agents (Zhao et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Mode of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl (2-(2-oxa-6-azaspiro[3As a research chemical, further studies are needed to elucidate its role in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate are currently unknown. As a research chemical, it is crucial to understand these properties to assess its bioavailability and potential therapeutic applications .
Result of Action
The molecular and cellular effects of Tert-butyl (2-(2-oxa-6-azaspiro[3Its unique structure suggests that it may have diverse effects on cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Specific details about how these factors influence this compound are currently unknown .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-4-5-14-6-12(7-14)8-16-9-12/h4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFEOGZVNDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2(C1)COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129074 | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415562-38-7 | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-oxa-6-azaspiro[3.3]hept-6-yl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)
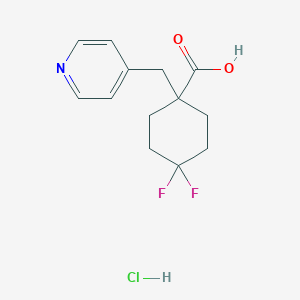
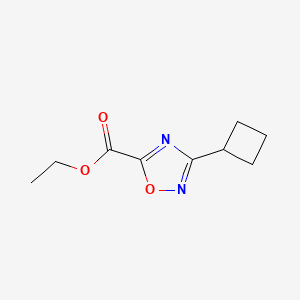
![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
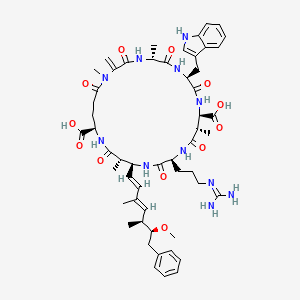
![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
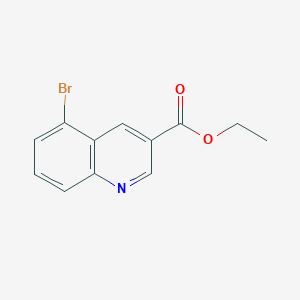
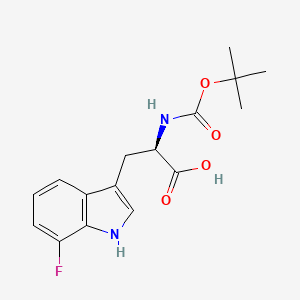

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
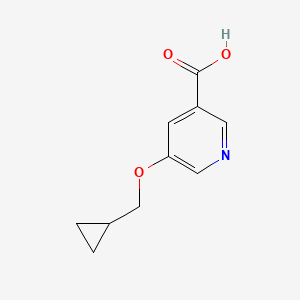
![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)
